molecular formula C17H22N2O B6033546 N-(3-methyl-1-adamantyl)pyridine-2-carboxamide

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide

Cat. No.: B6033546
M. Wt: 270.37 g/mol
InChI Key: AEGJQTHYMDTESL-UHFFFAOYSA-N
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Description

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a pyridine-2-carboxamide moiety enhances the compound’s potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-adamantyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyladamantane and pyridine-2-carboxylic acid.

    Formation of Intermediate: The 3-methyladamantane is first converted to 3-methyl-1-adamantylamine through a series of reactions, including bromination and subsequent amination.

    Amide Bond Formation: The intermediate 3-methyl-1-adamantylamine is then reacted with pyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the adamantane moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and infectious diseases.

    Material Science: Its rigid adamantane core can be utilized in the design of advanced materials with enhanced stability and mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-adamantyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to fit into binding pockets of enzymes or receptors. The pyridine-2-carboxamide group can form hydrogen bonds and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)pyridine-2-carboxamide: Similar structure but lacks the methyl group on the adamantane moiety.

    N-(3-methyl-1-adamantyl)benzamide: Similar adamantane core but with a benzamide group instead of pyridine-2-carboxamide.

    N-(3-methyl-1-adamantyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

Uniqueness

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide is unique due to the specific positioning of the methyl group on the adamantane moiety and the carboxamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methyl-1-adamantyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-16-7-12-6-13(8-16)10-17(9-12,11-16)19-15(20)14-4-2-3-5-18-14/h2-5,12-13H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJQTHYMDTESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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